![molecular formula C17H17N5O2S B2891525 1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 461017-86-7](/img/structure/B2891525.png)

1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

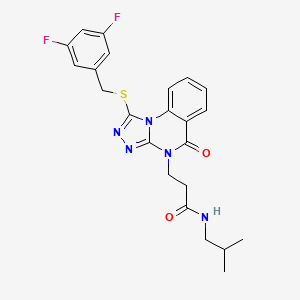

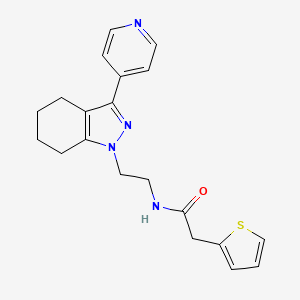

“1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The key steps often involve copper-catalyzed Ullmann coupling reaction and palladium-catalyzed Suzuki coupling reaction . The yield of the final product can vary depending on the specific conditions and reactants used .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a five-membered aromatic ring structure containing two nitrogen atoms adjacent to three carbon atoms . The X-ray crystal structure revealed two arene–H bonds, one between the pyrimidine ring and Lys257 and the second between the phenyl and Asp258, in addition to hydrophobic interactions with several amino acids .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps . The formed solid is often filtered, washed with aqueous ethanol, and recrystallized from ethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques such as NMR and IR spectroscopy . For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, while the IR spectrum can provide information about the functional groups .Applications De Recherche Scientifique

Cancer Treatment: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer therapy as they can halt the proliferation of tumor cells. The pyrazolo[3,4-d]pyrimidine scaffold present in the compound is particularly significant in the design of novel CDK2 inhibitors. Studies have shown that derivatives of this compound exhibit cytotoxic activities against various cancer cell lines, including breast and colorectal cancers.

Antitumor Agents: Thiazole and Thiazine Derivatives

The compound’s framework serves as a precursor for the synthesis of fused pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-d][1,4]thiazines . These derivatives are gaining attention in medicinal chemistry for their potential as antitumor agents. The thiazole group, in particular, is found in several anticancer drugs, and its combination with the pyrazole ring could lead to potent molecules with higher specificity and lower toxicity.

Energetic Materials: Heat-Resistant Explosives

Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their use in energetic materials, specifically as heat-resistant explosives . The structural arrangement of these compounds, which includes an “amino–nitro–amino” feature, contributes to their thermal stability and makes them suitable for applications where high-temperature resistance is required.

Enzymatic Inhibitory Activity

The compound has shown significant inhibitory activity against enzymes such as CDK2/cyclin A2 . This activity is crucial for developing pharmaceuticals that target specific enzymes implicated in diseases. By inhibiting these enzymes, the compound can alter cell cycle progression and induce apoptosis in tumor cells.

Molecular Design of Novel Energetic Materials

Due to its stable molecular structure, the compound is used in the molecular design of novel energetic materials . Its positive heat of formation and high density make it an excellent candidate for creating materials with superior detonation performance.

Kinase Inhibition: mTOR and PI3K Inhibitors

Derivatives of this compound have been synthesized for their potential use as inhibitors of the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinases (PI3K) . These kinases play a pivotal role in cell growth, proliferation, and survival, and their inhibition is a therapeutic strategy for treating various cancers.

Orientations Futures

Propriétés

IUPAC Name |

1-morpholin-4-yl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-15(21-6-8-24-9-7-21)11-25-17-14-10-20-22(16(14)18-12-19-17)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHNTQVFDFFNHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2891442.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)

![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)

![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)

![3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891449.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)

![3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2891454.png)

![N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2891459.png)